![molecular formula C7H6INO3 B2779306 3-Iodo-2-nitroanisole CAS No. 725266-66-0](/img/structure/B2779306.png)
3-Iodo-2-nitroanisole
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Overview
Description
3-Iodo-2-nitroanisole is a chemical compound with the CAS Number: 725266-66-0 . Its molecular weight is 279.03 . The IUPAC name for this compound is 1-iodo-3-methoxy-2-nitrobenzene . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Iodo-2-nitroanisole can be represented by the InChI code: 1S/C7H6INO3/c1-12-6-4-2-3-5 (8)7 (6)9 (10)11/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
As mentioned in the synthesis analysis, 3-iodoanisole can undergo nitration to produce 3-iodo-4-nitroanisole . The rate of this reaction was studied as a function of nitrous acid concentration .Physical And Chemical Properties Analysis
3-Iodo-2-nitroanisole is a solid at room temperature . It has a boiling point of 81-83°C . It should be stored at 2-8°C .Scientific Research Applications
Nitration and Reaction Mechanisms
Nitration of 3-iodoanisole, closely related to 3-iodo-2-nitroanisole, has been studied extensively. Butler and Sanderson (1975) found that nitration of 3-iodoanisole in the presence of nitrous acid results in products including 3-nitroanisole, 3-iodo-4-nitroanisole, and 3,6-di-iodo-4-nitroanisole, revealing insights into the reaction mechanism of nitrodeiodination (Butler & Sanderson, 1975).
Radioactive Labeling
Tejedor and Ballesta (1983) described a system for radioactive labeling of compounds, using p-nitroanisole as a model, to create 2-[125I]iodo-4-nitroanisole. This compound has been used as a photoactive reagent for labeling proteins, demonstrating its potential in biochemical research (Tejedor & Ballesta, 1983).
Molecular Structure Analysis
Garden et al. (2004) explored the three-dimensional aggregation of 2-hydroxy-3-iodo-5-nitrobenzaldehyde, a compound structurally related to 3-iodo-2-nitroanisole. They highlighted the molecular interactions like C-H...O hydrogen bonds and iodo-nitro interactions, contributing to our understanding of molecular structure in similar compounds (Garden et al., 2004).
Electrochemical Characteristics
A comprehensive study by Núñez-Vergara et al. (2002) on the electrochemical characteristics of nitroanisole isomers, including 2-nitroanisole, highlighted their kinetic characteristics and free radical formation. This research contributes to the understanding of the electrochemical behavior of nitroanisole compounds (Núñez-Vergara et al., 2002).
Spectroscopic Studies
Spectroscopic investigations, as shown by Pandiarajan et al. (1994), provide insights into the structural and electronic properties of substituted anisoles. These studies, including 4-nitroanisole and its derivatives, contribute to the understanding of the behavior of similar compounds under various conditions (Pandiarajan et al., 1994).
Supramolecular Structures
Research by Garden et al. (2002) on compounds like 2,6-diiodo-4-nitroanisole, which shares similarities with 3-iodo-2-nitroanisole, has revealed the interplay of hydrogen bonds, iodo-nitro interactions, and pi-pi stacking interactions. These studies contribute to the knowledge of supramolecular structures in related compounds (Garden et al., 2002).
Safety and Hazards
properties
IUPAC Name |
1-iodo-3-methoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINUUFLGNUBQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-methoxy-2-nitrobenzene |
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